(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
Description
The compound "(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the exocyclic double bond. Key structural features include:
- A benzofuran-3(2H)-one core substituted at positions 2 and 5.
- A butyl(methyl)aminomethyl group at position 7, which may enhance solubility and receptor interactions.
- A hydroxyl group at position 6, enabling hydrogen bonding.
Properties
IUPAC Name |
(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-5-10-21(3)12-16-17(22)9-8-15-19(23)18(25-20(15)16)11-14-7-6-13(2)24-14/h6-9,11,22H,4-5,10,12H2,1-3H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAHMZQUSFDEST-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(O3)C)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Properties
The compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific structural elements include:
- A butyl(methyl)amino group
- A hydroxyl group at position 6
- A furan derivative at position 2
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the ability of certain benzofuran derivatives to induce apoptosis and inhibit cell proliferation in leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 1: Cytotoxic Effects of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 12.5 | ROS generation |
| Compound B | MCF7 (Breast Cancer) | 15.0 | Apoptosis induction |
| (Z)-7... | TBD | TBD | TBD |
Anti-inflammatory Activity
Benzofuran derivatives are also recognized for their anti-inflammatory properties. A related compound was shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro. This suggests that (Z)-7... may similarly exert anti-inflammatory effects through inhibition of the NF-kB pathway .
Antioxidant Activity
The antioxidant capabilities of benzofurans have been extensively studied, with evidence suggesting that these compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
The mechanisms through which (Z)-7... exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival.
Case Studies
Several studies have investigated the biological activity of benzofuran derivatives. Notably:
- Study on Apoptosis Induction : A recent study demonstrated that a structurally similar benzofuran derivative induced apoptosis in K562 cells via ROS-mediated pathways, leading to caspase activation .
- Anti-inflammatory Effects : Another investigation reported that a benzofuran derivative significantly inhibited NO production in macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the potential of benzofuran derivatives, including the compound , as anti-inflammatory agents. For instance, compounds related to benzofuran-3(2H)-one have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory mediators such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8) in various models of osteoarthritis .
Case Study: Osteoarthritis Management
A study investigated a new benzofuran-pyrazole-pyridine-based compound that exhibited multifunctional activity as an anti-osteoarthritic candidate. This compound was shown to inhibit several inflammatory mediators in osteoarthritis rats, suggesting that similar derivatives could be effective in managing chronic inflammatory conditions .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on alkaline phosphatases (APs). Research indicates that certain benzofuran derivatives possess potent inhibitory activity against APs, which are crucial in various biological processes including bone mineralization and metabolism .
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications in the substituents of benzofuran derivatives significantly affect their inhibitory potency against APs. The study identified specific analogs that exhibit high inhibitory potential through non-competitive pathways .
Synthetic Methodologies
The synthesis of benzofuran derivatives is a vital aspect of their application in drug development. Various synthetic strategies have been explored to create functionalized benzofurans that enhance their biological activity.
Microwave-Assisted Synthesis
Recent advancements include the use of microwave irradiation for the solventless condensation of benzofuran with α,β-dicarbonyl compounds under clay catalysis. This method not only improves yield but also simplifies the synthesis process, making it more environmentally friendly .
Direct Catalytic Asymmetric Addition
Another innovative approach involves a copper-catalyzed enantioselective conjugate addition of benzofuran-3(2H)-ones to α,β-unsaturated thioamides. This method allows for the production of chiral compounds with potential pharmaceutical applications .
Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituents:
Key Comparative Findings
Substituent Effects on Solubility and LogP
- The butyl(methyl)aminomethyl group in the target compound and likely improves solubility compared to the dimethylaminomethyl group in , as longer alkyl chains reduce crystallinity .
- ’s methoxybenzylidene substituent increases logP (predicted ~3.1), whereas the target compound’s furan group may lower logP due to polarity, enhancing bioavailability .
Bioactivity and Binding Interactions
- Halogenated analogs () exhibit stronger binding to hydrophobic pockets in enzymes or receptors due to halogen bonding (e.g., fluorine in , chlorine in ) .
Q & A
Q. What safety protocols are critical when handling this compound during synthesis and biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
